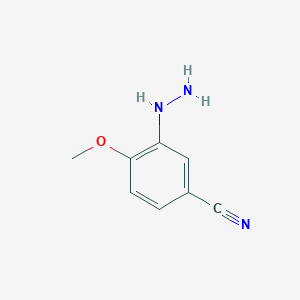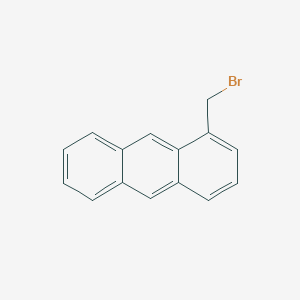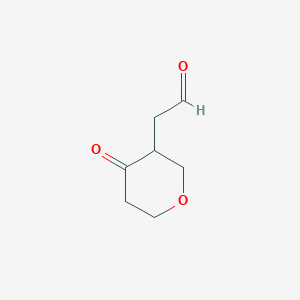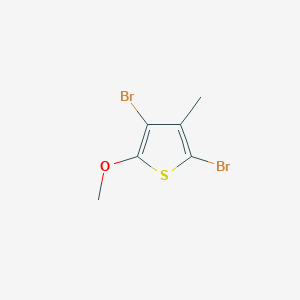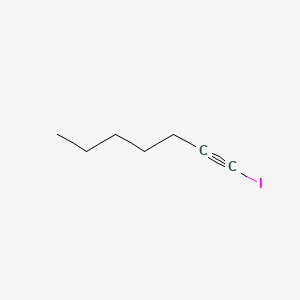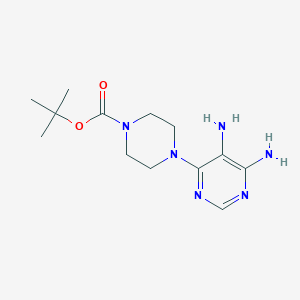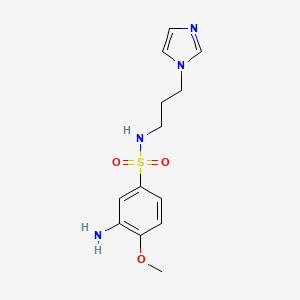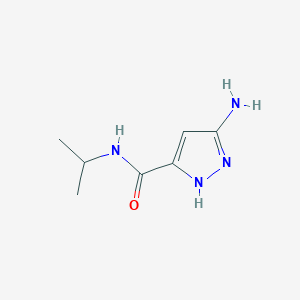
Methyl 5-cyano-6-(propyloxy)-3-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-cyano-6-(propyloxy)-3-pyridinecarboxylate is a chemical compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of a cyano group at the 5-position, a propyloxy group at the 6-position, and a methyl ester group at the 3-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-6-(propyloxy)-3-pyridinecarboxylate typically involves the cyanoacetylation of appropriate pyridine derivatives. One common method involves the reaction of 5-cyano-6-(propyloxy)-3-pyridinecarboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under reflux conditions to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-cyano-6-(propyloxy)-3-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The propyloxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles such as alkoxides or aryloxides in the presence of a base.
Major Products
Oxidation: Oxo derivatives of the pyridine ring.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Various alkoxy or aryloxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-cyano-6-(propyloxy)-3-pyridinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 5-cyano-6-(propyloxy)-3-pyridinecarboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the propyloxy and methyl ester groups contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-cyano-6-phenyl-3-pyridinecarboxylate: Similar structure but with a phenyl group instead of a propyloxy group.
Methyl 5-cyano-6-methoxy-3-pyridinecarboxylate: Similar structure but with a methoxy group instead of a propyloxy group.
Methyl 5-cyano-6-ethoxy-3-pyridinecarboxylate: Similar structure but with an ethoxy group instead of a propyloxy group.
Uniqueness
Methyl 5-cyano-6-(propyloxy)-3-pyridinecarboxylate is unique due to the presence of the propyloxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications where the propyloxy group plays a critical role.
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
methyl 5-cyano-6-propoxypyridine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-3-4-16-10-8(6-12)5-9(7-13-10)11(14)15-2/h5,7H,3-4H2,1-2H3 |
Clave InChI |
SDAFZYIRNSEHQT-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C=N1)C(=O)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


